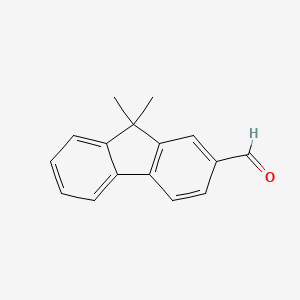

9,9-Dimethyl-9H-fluorene-2-carbaldehyde

Vue d'ensemble

Description

9,9-Dimethyl-9H-fluorene-2-carbaldehyde: is an organic compound with the molecular formula C16H14O. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9-position and an aldehyde group at the 2-position. This compound is known for its applications in organic synthesis and material science.

Mécanisme D'action

Target of Action

Similar compounds have been used in the field of organic optoelectronics , suggesting potential targets could be related to light-emitting or light-absorbing processes in these systems.

Mode of Action

It’s possible that this compound interacts with its targets through electronic transitions, given its potential use in optoelectronic applications .

Biochemical Pathways

Based on its potential application in optoelectronics , it may influence pathways related to light absorption and emission.

Result of Action

Given its potential use in optoelectronics , it may influence light-related processes at the molecular and cellular level.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Lithiation and Formylation: One common method involves the lithiation of 9,9-dimethylfluorene followed by formylation. The process typically involves the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (around -78°C).

Bromination and Subsequent Formylation: Another method involves the bromination of 9,9-dimethylfluorene followed by formylation using DMF and a base such as lithium diisopropylamide (LDA).

Industrial Production Methods: Industrial production methods for 9,9-dimethyl-9H-fluorene-2-carbaldehyde are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The aldehyde group in 9,9-dimethyl-9H-fluorene-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: 9,9-Dimethyl-9H-fluorene-2-carboxylic acid.

Reduction: 9,9-Dimethyl-9H-fluorene-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: 9,9-Dimethyl-9H-fluorene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It serves as a precursor for the synthesis of organic semiconducting polymers used in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs).

Biology and Medicine:

Fluorescent Probes: The compound can be used in the development of fluorescent probes for biological imaging.

Industry:

Comparaison Avec Des Composés Similaires

9-Fluorenecarboxaldehyde: Similar structure but lacks the two methyl groups at the 9-position.

7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Contains a bromine atom at the 7-position, which can influence its reactivity and applications.

Uniqueness:

Steric Effects: The presence of the two methyl groups at the 9-position in 9,9-dimethyl-9H-fluorene-2-carbaldehyde introduces steric hindrance, which can affect its reactivity compared to 9-fluorenecarboxaldehyde.

Electronic Properties: The methyl groups also influence the electronic properties of the compound, making it more suitable for certain applications in material science.

Activité Biologique

Overview

9,9-Dimethyl-9H-fluorene-2-carbaldehyde (C16H14O) is a derivative of fluorene characterized by two methyl groups at the 9-position and an aldehyde group at the 2-position. This compound is gaining attention in various fields, including organic synthesis, material science, and biological applications. Its unique structural features contribute to its potential biological activities, particularly in the development of fluorescent probes and optoelectronic materials.

- Molecular Formula : C16H14O

- Molecular Weight : 238.28 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as dichloromethane and ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through electronic transitions. This interaction may involve:

- Fluorescence Emission : The compound exhibits good fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging applications.

- Electrophilic Reactions : The aldehyde group can participate in nucleophilic addition reactions with various biomolecules, potentially influencing cellular processes.

1. Fluorescent Probes

Research indicates that this compound can be utilized in the development of fluorescent probes for imaging biological systems. The compound's fluorescence characteristics allow for visualization of cellular components, aiding in studies of cellular dynamics and interactions.

2. Material Science

The compound serves as a precursor for synthesizing organic semiconducting polymers used in devices such as organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). Its electronic properties are enhanced by the steric effects of the methyl groups, which influence charge transport mechanisms.

Study 1: Synthesis and Characterization

A study focused on synthesizing various derivatives of fluorene compounds highlighted the utility of this compound as an intermediate. The derivatives exhibited enhanced fluorescence properties suitable for optoelectronic applications .

Study 2: Biological Imaging

In a recent investigation, researchers employed this compound as a fluorescent probe to visualize live cells. The results demonstrated significant potential for real-time imaging due to its stability and bright emission .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-Fluorenecarboxaldehyde | Lacks methyl groups at the 9-position | Moderate fluorescence |

| 7-Bromo-9,9-dimethyl-9H-fluoren-2-carbaldehyde | Contains bromine at the 7-position | Enhanced reactivity but lower fluorescence |

| 9,9-Dimethyl-9H-fluoren-2-methanol | Alcohol instead of aldehyde | Limited use in fluorescence |

Propriétés

IUPAC Name |

9,9-dimethylfluorene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMRMSQQQCEPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.